![molecular formula C16H8N2Na2O6S4 B12459051 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt](/img/structure/B12459051.png)
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt
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Overview
Description
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt is a chemical compound known for its role as a specific inhibitor of cellular anion permeability. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used in cell transport studies due to its ability to inhibit bicarbonate transporters and anion exchangers .
Preparation Methods
The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups react with primary amines at pH 9.0-10.0, forming stable thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis indirectly by targeting membrane-based anion transporters.
Inhibition of Calcium Transport: It also inhibits calcium transport in vesicles.
Common reagents used in these reactions include primary amines and various buffers to maintain the required pH levels. The major products formed from these reactions are thiourea derivatives and alkylated proteins .
Scientific Research Applications
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .
Comparison with Similar Compounds
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt is unique due to its specific inhibition of cellular anion permeability and its ability to form stable thiourea derivatives. Similar compounds include:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Lacks the isothiocyanate groups and does not inhibit anion transport as effectively.
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used in different applications and does not possess the same inhibitory properties.
These comparisons highlight the uniqueness of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt in its specific inhibition of anion transport and its applications in scientific research.
Biological Activity
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt (DIDS) is a synthetic compound widely recognized for its role as an anion transport inhibitor. Its primary applications include studying chloride transport mechanisms and apoptosis pathways. This article reviews the biological activities of DIDS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
- Chemical Formula : C₁₆H₈N₂Na₂O₆S₄
- Molecular Weight : 498.48 g/mol
- CAS Number : 67483-13-0
- Solubility : Soluble in DMSO and potassium bicarbonate solutions.
DIDS functions primarily as an inhibitor of chloride channels and anion exchangers. It irreversibly binds to the outer surface of cell membranes, affecting various ion transport processes. The compound is known to block:
- Chloride-bicarbonate exchangers.
- Maxi chloride channels in human placental membranes.
- TRPM4 and TRPC4 channels, enhancing TRPV1 currents in sensory neurons .
Inhibition of Apoptosis
DIDS has been shown to significantly inhibit apoptosis in various cell types by:
- Blocking Apoptotic Volume Decrease (AVD) : DIDS prevents the cellular swelling associated with AVD, a hallmark of early apoptosis .
- Inhibiting Caspase Activity : The compound directly inhibits caspase-3, -8, and -9 activities in cell lysates, suggesting a role in blocking the apoptosome formation and downstream apoptotic signaling pathways .
Table 1: Effects of DIDS on Apoptosis Induction
Concentration (μM) | Effect on Apoptosis (%) | Caspase Activity Inhibition |
---|---|---|
50 | 15 | Significant |
500 | 25 | Slightly decreased |
Impact on Ion Transport
DIDS serves as a potent inhibitor of chloride transport mechanisms, which is crucial for maintaining cellular homeostasis. It has been reported to:
- Block ATP-stimulated calcium ion intake via cation channels.
- Interfere with reactive oxygen species (ROS) production linked to ion transport dysregulation .
Study on HeLa Cells
A study conducted on HeLa cells demonstrated that preincubation with DIDS led to a significant reduction in apoptotic nuclei from 75% to 15% at a concentration of 50 μM. This effect was attributed to the inhibition of procaspase-3 processing and subsequent DNA fragmentation .
Study on Erythrocytes
Research indicated that DIDS binds covalently to membrane proteins in human erythrocytes, functioning as an anion transport inhibitor. The binding was shown to be irreversible and significantly affected ion exchange dynamics within these cells .
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.